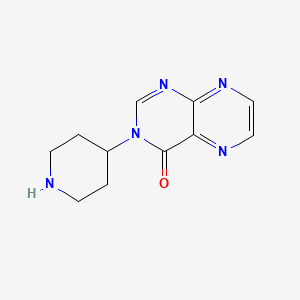

3-(piperidin-4-yl)pteridin-4(3H)-one

Description

Properties

CAS No. |

1955516-31-0 |

|---|---|

Molecular Formula |

C11H13N5O |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-piperidin-4-ylpteridin-4-one |

InChI |

InChI=1S/C11H13N5O/c17-11-9-10(14-6-5-13-9)15-7-16(11)8-1-3-12-4-2-8/h5-8,12H,1-4H2 |

InChI Key |

NXNYQEYTMXWMRG-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N2C=NC3=NC=CN=C3C2=O |

Canonical SMILES |

C1CNCCC1N2C=NC3=NC=CN=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pteridin-4(3H)-one Derivatives

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

- Structure : Substituted at position 2 with a halogenated phenyl group (Cl, F) instead of piperidin-4-yl .

2-Amino-6-(bromomethyl)pteridin-4(3H)-one

- Structure : Features a reactive bromomethyl group at position 6, enabling further functionalization .

- Application : Bromomethyl groups are useful intermediates for covalent inhibitor design or bioconjugation.

6-(Methylenecarbomethoxy)pteridin-4,7-(3H,8H)-dione

Heterocyclic Analogs with Piperidin-4-yl Substituents

3-(Piperidin-4-yl)quinazolin-4(3H)-one

- Core Structure : Quinazolin-4(3H)-one, a pyrimidine fused with a benzene ring.

- Synthesis : Parallel liquid-phase synthesis of sulfonamide derivatives for antimicrobial screening .

- Activity: Demonstrated antimicrobial effects, suggesting the piperidinyl-quinazolinone scaffold has distinct target selectivity compared to pteridine analogs .

5-(3,4-Dichlorophenyl)-3-[4-(piperidin-4-yl)piperidin-1-yl]-methyl-1,3,4-oxadiazol-2(3H)-one

- Core Structure : Oxadiazole-2(3H)-one, a five-membered ring with two nitrogens and one oxygen.

- Activity : Exhibited superior anti-inflammatory activity to indomethacin in preclinical models, attributed to the dichlorophenyl and piperidinyl groups .

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Structural and Functional Analysis

Key Differences and Implications

Substituent Effects

- Piperidin-4-yl Group : Enhances solubility and target engagement across analogs but shows divergent effects depending on the core (e.g., anti-inflammatory in oxadiazoles vs. antimicrobial in quinazolines).

- Halogenation: Chloro/fluoro substituents in pteridines (e.g., ) increase electrophilicity but may reduce metabolic stability compared to non-halogenated derivatives.

Preparation Methods

Piperidinyl-Substituted Heterocycles via Nucleophilic Substitution

A relevant example is the synthesis of piperidinyl-substituted pyrimidine and pyrimidoindole derivatives, which can be adapted for pteridine systems:

- Step 1: Preparation of a halogenated pteridine intermediate (e.g., 3-chloropteridin-4(3H)-one).

- Step 2: Nucleophilic substitution of the halogen with piperidin-4-yl amine or a protected piperidine derivative under basic conditions.

- Step 3: Deprotection (if applicable) and purification.

This method leverages the nucleophilicity of the piperidine nitrogen to displace a suitable leaving group on the pteridine ring.

Example Synthetic Route (Adapted from Related Literature)

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Halogenation of pteridin-4(3H)-one at 3-position | Chlorinating agent (e.g., POCl3) | Variable | Forms 3-chloropteridin-4(3H)-one intermediate |

| 2 | Nucleophilic substitution with piperidin-4-yl amine | Piperidin-4-yl amine, base (DIPEA), solvent (n-BuOH), 100-120°C, 12-24 h | 70-80 | Substitution of Cl by piperidine ring |

| 3 | Purification | Column chromatography (silica gel) | — | Removes impurities and unreacted starting materials |

| 4 | Characterization | NMR, MS, HPLC, X-ray crystallography | — | Confirms structure and purity |

Analytical and Characterization Data

Characterization of the synthesized compound typically involves:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra to confirm the chemical environment of protons and carbons in the pteridine and piperidine rings.

- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

- High-Performance Liquid Chromatography (HPLC): To assess purity.

- X-ray Crystallography: Provides definitive structural confirmation if suitable crystals are obtained.

These methods ensure the identity and purity of the final 3-(piperidin-4-yl)pteridin-4(3H)-one compound.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Material | Halogenated pteridin-4(3H)-one derivatives |

| Key Reaction | Nucleophilic substitution with piperidin-4-yl amine |

| Reaction Conditions | Elevated temperature (100-120°C), basic medium (DIPEA) |

| Purification | Silica gel column chromatography |

| Characterization | NMR, MS, HPLC, X-ray diffraction |

| Yield Range | Approximately 70-80% per substitution step |

Research Findings and Considerations

- The substitution reaction efficiency depends on the leaving group ability at the 3-position of the pteridine ring.

- Protecting groups on the piperidine nitrogen (e.g., Boc) may be necessary to prevent side reactions and improve selectivity.

- Reaction solvents such as n-butanol or methanol are commonly used to dissolve reactants and facilitate substitution.

- Mild acidic conditions are employed for deprotection steps to avoid degradation of the heterocyclic core.

- Purification by flash chromatography is effective in isolating the desired product with high purity.

- Structural confirmation by X-ray crystallography is valuable for unambiguous identification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(piperidin-4-yl)pteridin-4(3H)-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of piperidine derivatives with pteridinone precursors. Key steps include:

- Coupling reactions : Use of coupling agents like EDCI/HOBt for amide bond formation under inert atmospheres (e.g., nitrogen) .

- Temperature control : Reactions often proceed at reflux (e.g., 80–100°C in ethanol or DMF) to enhance reactivity while minimizing side products .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

- Critical Parameters : Solvent polarity and base selection (e.g., NaH for deprotonation) significantly influence intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of 3-(piperidin-4-yl)pteridin-4(3H)-one?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 resolves piperidine ring conformers and pteridinone substituent positions. Key signals include piperidine N–H (δ 2.5–3.5 ppm) and pteridinone carbonyl (δ 160–165 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks (e.g., triclinic crystal system with P1 space group, as seen in related thiopyrano-pyrimidinones) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 245.1294) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) using ATP/NADH-coupled systems to measure IC50 values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., 3H-labeled ligands for GPCRs) quantify binding affinity (Ki) in membrane preparations .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) assess IC50 at 48–72 hours .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the pteridinone ring enhance electrophilicity at the C4 carbonyl, facilitating nucleophilic attack (e.g., by amines) .

- Steric Hindrance : Bulky substituents on the piperidine nitrogen reduce reaction rates in SN2 mechanisms, as observed in analogous pyrido-pyrimidinones .

- Kinetic Studies : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to determine rate constants under varying conditions .

Q. What computational strategies predict the binding modes of 3-(piperidin-4-yl)pteridin-4(3H)-one with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge region Lys/Arg) form hydrogen bonds with the pteridinone carbonyl .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .

- QSAR Modeling : Correlate substituent Hammett constants (σ) with inhibitory activity to guide structural optimization .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments in ≥3 independent trials .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate IC50 data from literature, adjusting for cell line variability and assay conditions .

- Structural Confirmation : Recharacterize disputed compounds via LC-MS and NMR to rule out batch-specific impurities .

Q. What methods are used to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via UPLC-MS over 24 hours .

- Thermal Stability : DSC/TGA analysis determines decomposition temperatures (Td > 200°C indicates solid-state stability) .

- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products using HPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.